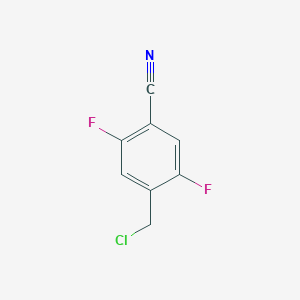

4-(Chloromethyl)-2,5-difluorobenzonitrile

Beschreibung

4-(Chloromethyl)-2,5-difluorobenzonitrile is a halogenated benzonitrile derivative featuring a chloromethyl (-CH₂Cl) group at the 4-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₈H₄ClF₂N, with a calculated molecular weight of 187.57 g/mol. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the development of urea derivatives and antiviral agents . The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while fluorine atoms contribute to metabolic stability and lipophilicity—critical traits in drug design .

Eigenschaften

Molekularformel |

C8H4ClF2N |

|---|---|

Molekulargewicht |

187.57 g/mol |

IUPAC-Name |

4-(chloromethyl)-2,5-difluorobenzonitrile |

InChI |

InChI=1S/C8H4ClF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2 |

InChI-Schlüssel |

VCEIKXBCZXFRNB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1F)C#N)F)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-difluorobenzonitrile can be achieved through several methods. One common approach involves the chloromethylation of 2,5-difluorobenzonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-2,5-difluorobenzonitrile often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media are employed.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for converting nitriles to amines.

Major Products

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-2,5-difluorobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of advanced materials, including polymers and nanocomposites.

Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.

Chemical Biology: The compound is used in studying biochemical pathways and interactions due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2,5-difluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The nitrile group can interact with biological targets, potentially inhibiting enzymes or binding to receptors . The fluorine atoms enhance the compound’s stability and lipophilicity, influencing its interaction with biological membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 4-(Chloromethyl)-2,5-difluorobenzonitrile with key analogs, highlighting differences in substituents, molecular properties, and applications:

Pharmaceutical Intermediates

highlights chloromethyl groups as key building blocks in urea-based antiviral agents. For example, derivatives like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (Yield: 50.3%, ESI-MS m/z: 362.1) demonstrate the utility of chloromethyl motifs in bioactive molecules . The target compound could similarly serve as a precursor for antiviral or anticancer drugs.

Positional Isomerism

The substitution pattern profoundly impacts properties:

- In contrast, the target’s asymmetrical 2,5-difluoro arrangement may enhance solubility in organic solvents .

- 2,5-Difluorobenzonitrile () lacks halogen diversity, limiting its utility in multi-step syntheses compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.